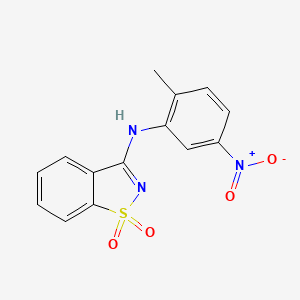

N-(2-methyl-5-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methyl-5-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MNBD and is a member of the benzisothiazolone family.

Aplicaciones Científicas De Investigación

Desulfurization and Formation of Amidine Derivatives

The desulfurization process of similar nitrophenyl-isothiazol imines has been studied, revealing the formation of unstable intermediates leading to the production of amidine derivatives. Such reactions showcase the reactivity of these compounds under specific conditions, offering pathways to novel chemical entities (Argilagos, Kunz, Linden, & Heimgartner, 1998) Desulfurizationof4−Nitro−N,2−diphenyl−3−(phenylamino)isothiazol−5(2H)−imine.

Generation and Reactions of Aza-ortho-xylylenes

Research into the thermal elimination of sulfur dioxide from benzisothiazolines to yield reactive azo-ortho-xylylenes highlights the versatility of these compounds in synthesizing cycloaddition reaction products and various adducts through nucleophilic reactions (Danikiewicz, Wojciechowski, & Olejnik, 1995) Generationandreactionsofaza−ortho−xylylenesintheinjectorofGC/MSsystem.

Azo Coupling Products and Structural Studies

The reaction of similar diazonium compounds with aromatic amines leading to N-substituted azo compounds and triazenes has been explored. These reactions not only provide insight into the structural versatility of these compounds but also into their potential applications in dye and pigment industries (Pr̆ikryl, Černý, Bělohlavová, Macháček, & Lyčka, 2007) Structureofazocouplingproductsof5−nitro−2,1−benzisothiazole−3−diazoniumhydrogensulphatewitharomaticaminesStructure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic aminesStructureofazocouplingproductsof5−nitro−2,1−benzisothiazole−3−diazoniumhydrogensulphatewitharomaticamines.

Synthesis and Characterization of Schiff Bases

Recent advancements in the synthesis and characterization of Schiff bases incorporating benzothiazole derivatives highlight their potential in material science, particularly in the development of optical materials with antimicrobial properties (Mishra, Kumar, Pandey, Anand, Yadav, Srivastava, & Pandey, 2020) Synthesis,characterization,opticalandanti−bacterialpropertiesofbenzothiazoleSchiffbasesandtheirlanthanide(III)complexes.

Graphene-based Catalysis for Nitro Compound Reduction

The exploration of graphene-based catalysts for the reduction of nitro compounds to amines demonstrates the compound's relevance in environmental chemistry, offering a green approach to the synthesis of valuable amines from readily available nitroarenes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020) Recentprogressesingraphene−based(photo)catalystsforreductionofnitrocompounds.

Propiedades

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-9-6-7-10(17(18)19)8-12(9)15-14-11-4-2-3-5-13(11)22(20,21)16-14/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXGIQBLCNLJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)